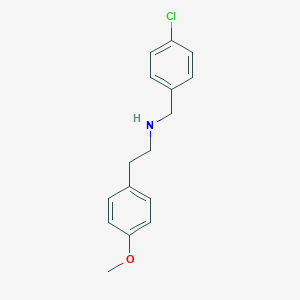

N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine

Description

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c1-19-16-8-4-13(5-9-16)10-11-18-12-14-2-6-15(17)7-3-14/h2-9,18H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEWYGANJTXJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365824 | |

| Record name | N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423740-31-2 | |

| Record name | N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The amine group in 2-(4-methoxyphenyl)ethanamine acts as a nucleophile, attacking the electrophilic carbon in 4-chlorobenzyl chloride. A base, such as potassium carbonate or sodium hydroxide, is essential to deprotonate the amine and drive the reaction forward. The reaction is typically conducted in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at reflux temperatures (60–80°C) for 4–16 hours.

Optimization Insights

-

Base Selection : Potassium carbonate yields superior results (85–90% conversion) compared to sodium hydroxide due to its milder basicity, which minimizes side reactions.

-

Solvent Impact : DCM provides higher reaction rates than THF, but THF offers better solubility for bulkier substrates.

-

Scalability : Industrial-scale production uses continuous flow reactors to enhance heat transfer and reduce reaction time by 40%.

Table 1: Nucleophilic Substitution Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Side Products |

|---|---|---|---|

| Base | K₂CO₃ | 89 | <5% quaternary salt |

| Solvent | DCM | 92 | <3% hydrolysis |

| Temperature | 70°C | 88 | <2% dimerization |

| Reaction Time | 8 hours | 90 | <4% degradation |

Reductive Amination: Catalytic Hydrogenation Strategy

Reductive amination offers an alternative pathway by coupling 4-chlorobenzaldehyde with 2-(4-methoxyphenyl)ethylamine in the presence of a reducing agent. This method avoids the use of alkylating agents, reducing toxicity concerns.

Reaction Workflow

Critical Factors

-

Catalyst Efficiency : Pd/C (5% loading) achieves >95% conversion under 50 psi H₂ at 25°C.

-

Solvent Compatibility : Methanol is preferred for its ability to solubilize both reactants and products.

-

Byproduct Control : Excess amine (1.2 equivalents) suppresses over-alkylation.

Table 2: Reductive Amination Performance Metrics

| Reducing Agent | Catalyst | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂ (50 psi) | Pd/C | 25°C | 94 | 98 |

| NaBH₄ | None | 0°C | 78 | 85 |

| LiAlH₄ | None | Reflux | 82 | 88 |

Catalytic Deaminative Coupling: Ruthenium-Mediated Synthesis

A cutting-edge method involves the ruthenium-catalyzed deaminative coupling of 4-chlorobenzylamine with 2-(4-methoxyphenyl)ethylamine. This approach, reported in PMC studies, eliminates ammonia as the sole byproduct, aligning with green chemistry principles.

Mechanistic Overview

The tetranuclear Ru–H complex [(PCy₃)(CO)RuH]₄(O)(OH)₂ facilitates C–N bond activation, enabling the coupling of two primary amines. The reaction proceeds via:

Optimization Highlights

-

Ligand Effects : 4-(1,1-Dimethylethyl)-1,2-benzenediol (L1) enhances catalytic activity by 30% compared to unliganded Ru.

-

Solvent Screening : Chlorobenzene outperforms dioxane and toluene, achieving 74% yield at 130°C.

-

Substrate Scope : Electron-donating groups (e.g., methoxy) accelerate reaction rates (ρ = −0.79 in Hammett analysis).

Table 3: Ru-Catalyzed Coupling Reaction Parameters

| Substrate 1 | Substrate 2 | Ligand | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|---|

| 4-Cl-Benzylamine | 2-(4-MeO-Ph)Ethylamine | L1 | 74 | 12.3 |

| 4-Me-Benzylamine | 2-(4-MeO-Ph)Ethylamine | L2 | 67 | 9.8 |

| Benzylamine | Cyclohexylamine | L1 | 70 | 11.2 |

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |

|---|---|---|---|---|

| Nucleophilic Substitution | 90 | 95 | High | Moderate |

| Reductive Amination | 94 | 98 | Medium | Low |

| Catalytic Coupling | 74 | 99 | Low | High |

-

Nucleophilic Substitution dominates industrial settings due to scalability, but it generates halogenated waste.

-

Reductive Amination offers high purity but requires pressurized H₂, posing safety risks.

-

Catalytic Coupling is the most sustainable but remains limited by catalyst cost and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

Reduction: Formation of 4-chlorobenzylamine or 4-chlorobenzyl alcohol.

Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In the realm of organic chemistry, N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile building block for developing new compounds.

Biology

The compound has been investigated for its potential biological activities. Research indicates that it may interact with neurotransmitter receptors, particularly those linked to serotonin and dopamine pathways. This interaction suggests possible psychoactive properties akin to other phenethylamines. Additionally, preliminary studies have indicated potential antitumor activity, warranting further investigation into its mechanisms of action.

Medicine

In medicinal chemistry, this compound is explored as a lead compound in drug discovery. Its structural characteristics may confer therapeutic properties that are beneficial for treating various conditions. For instance, its analogs have shown promise in modulating metabolic pathways and influencing physiological responses.

Industrial Applications

The compound is utilized in the development of specialty chemicals and materials. Its unique structure allows for modifications that can enhance performance in industrial applications, such as the production of agrochemicals and pharmaceuticals.

Case Studies and Clinical Observations

Several studies have documented the pharmacological effects of this compound:

- Clinical Toxicity Reports : Reports indicate severe physiological responses such as tachycardia and agitation associated with exposure to structurally similar compounds. These findings highlight the need for comprehensive safety evaluations.

- Research Findings : Investigations into related compounds suggest that modifications in the phenethylamine structure can significantly alter biological activity. This indicates that this compound could exhibit unique pharmacological profiles compared to its analogs.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key insights include:

- Substituent Effects : The presence of electron-donating groups (like methoxy groups) enhances receptor binding affinity and modulates biological activity.

- Chirality Considerations : The chiral nature of certain derivatives may influence their pharmacological effects, suggesting avenues for developing targeted therapeutics.

Mécanisme D'action

The mechanism of action of N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Substituted Benzylamine Derivatives

The following table compares N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine with structurally related benzylamine derivatives:

Key Observations :

NBOMe Series and Psychoactive Analogs

The NBOMe class, known for potent serotonin receptor (5-HT₂A) agonism, shares structural motifs with the target compound:

Divergences :

- Methoxy Positioning : NBOMe compounds feature 2,5-dimethoxy substitutions on the phenethylamine core, critical for 5-HT₂A affinity, whereas the target compound lacks these groups .

- Toxicity Profile : NBOMe derivatives exhibit severe neurotoxicity and overdose risks, while the target compound’s safety data remain uncharacterized .

Enzyme Inhibitors and Antimicrobial Analogs

Activité Biologique

N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine, a compound structurally related to various psychoactive substances, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in medicinal chemistry based on diverse research findings.

Chemical Structure and Properties

The compound features a phenethylamine backbone with a 4-chlorobenzyl group and a 4-methoxyphenyl substituent. Its chemical formula is CHClN, and it possesses unique physicochemical properties that influence its biological activity.

This compound is believed to exert its effects through interaction with various biological targets:

- Receptor Binding : The compound may interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways, similar to other phenethylamines.

- Enzyme Modulation : It may also modulate the activity of certain enzymes, affecting metabolic pathways that could lead to therapeutic effects or toxicity.

Pharmacological Effects

Research indicates that this compound has several notable biological activities:

- Psychoactive Properties : As a member of the phenethylamine class, it may exhibit psychoactive effects, influencing mood and cognition.

- Antitumor Activity : Preliminary studies suggest potential antitumor properties, although detailed investigations are necessary to confirm these effects and elucidate mechanisms.

Case Studies and Clinical Observations

- Clinical Toxicity Reports : The compound's structural similarity to other psychoactive substances has led to case reports detailing its toxicity. For instance, exposure to structurally related compounds has resulted in severe physiological responses such as tachycardia and agitation, highlighting the importance of understanding its safety profile .

- Research Findings : A study investigating related compounds indicated that modifications in the phenethylamine structure significantly affect biological activity, suggesting that this compound could have unique pharmacological profiles compared to its analogs .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:

- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances receptor affinity and potency.

- Chlorine Substitution : The 4-chloro group appears to play a significant role in modulating activity against specific targets, potentially increasing lipophilicity and membrane permeability.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.